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molecular formula C11H12ClF3N2O2 B1358670 1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride CAS No. 215649-79-9

1-(3-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride

Cat. No. B1358670
M. Wt: 296.67 g/mol
InChI Key: OXLAQKSVKFEVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387903B1

Procedure details

1-(3-trifluoromethoxy-phenyl)-2-piperazinone hydrochloride was prepared from 3-trifluoromethoxyaniline using Steps F-J of Example 1. This amine (1.75 g, 5.93 mmol) was coupled to the aldehyde from Step I of Example 6 (1.57 g, 6.52 mmol) using the procedure outlined in Step H of Example 1. Purification by flash column chromatography through silica gel (60%-100% acetone CH2Cl2) and conversion of the resulting white foam to its dihydrochloride salt provided the titled product as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
aldehyde
Quantity
1.57 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[ClH:13].[C:14]([C:16]1[CH:29]=[CH:28][C:19]([CH2:20][N:21]2[C:25]([CH:26]=[O:27])=[CH:24][N:23]=[CH:22]2)=[CH:18][C:17]=1[O:30][CH3:31])#[N:15]>>[ClH:13].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([N:7]2[CH2:19][CH2:20][NH:21][CH2:25][C:26]2=[O:27])[CH:8]=[CH:9][CH:10]=1.[ClH:13].[ClH:13].[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[C:6]([N:7]2[CH2:19][CH2:20][N:21]([CH2:26][C:25]3[N:21]([CH2:20][C:19]4[CH:28]=[CH:29][C:16]([C:14]#[N:15])=[C:17]([O:30][CH3:31])[CH:18]=4)[CH:22]=[N:23][CH:24]=3)[CH2:25][C:26]2=[O:27])[CH:8]=[CH:9][CH:10]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC=1C=C(N)C=CC1)(F)F
Step Two
Name
Quantity
1.75 g
Type
reactant
Smiles
Cl
Step Three
Name
aldehyde
Quantity
1.57 g
Type
reactant
Smiles
C(#N)C1=C(C=C(CN2C=NC=C2C=O)C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography through silica gel (60%-100% acetone CH2Cl2) and conversion of the resulting white foam to its dihydrochloride salt

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(OC=1C=C(C=CC1)N1C(CNCC1)=O)(F)F
Name
Type
product
Smiles
Cl.Cl.FC(OC=1C=C(C=CC1)N1C(CN(CC1)CC1=CN=CN1CC1=CC(=C(C=C1)C#N)OC)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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